Cas no 95124-07-5 (Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester)

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester structure
95124-07-5 structure
Produktname:Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester
CAS-Nr.:95124-07-5
MF:C8H10O4
MW:170.162602901459
MDL:MFCD00077856
CID:799217
PubChem ID:57652893

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester
    • dimethyl 2-(prop-2-ynyl)malonate
    • dimethyl 2-prop-2-ynylpropanedioate
    • Dimethyl propargylmalonate
    • 1,3-Dimethyl 2-(2-propyn-1-yl)propanedioate (ACI)
    • Propanedioic acid, 2-propynyl-, dimethyl ester (9CI)
    • Dimethyl 2-(2-propyn-1-yl)malonate
    • Dimethyl 2-(2-propynyl)malonate
    • Dimethyl 2-propargylmalonate
    • Dimethyl 2-propynylpropanedioate
    • SCHEMBL3476921
    • SB40191
    • PWQAXFWWMXTVFT-UHFFFAOYSA-N
    • 1,3-dimethyl 2-(prop-2-yn-1-yl)propanedioate
    • Dimethyl propargymalonate
    • CS-0187377
    • DB-342606
    • MFCD00077856
    • Dimethylpropargylmalonate
    • Dimethyl propargylmalonate, >=95.0% (GC)
    • VDA12407
    • Dimethyl 2-(Prop-2-yn-1-yl)malonate
    • EN300-4290251
    • DTXSID30404971
    • SY122075
    • AKOS037649422
    • DIMETHYL2-(PROP-2-YN-1-YL)MALONATE
    • 95124-07-5
    • Propanedioic acid, 2-(2-propyn-1-yl)-, 1,3-dimethyl ester
    • BS-18274
    • MDL: MFCD00077856
    • Inchi: 1S/C8H10O4/c1-4-5-6(7(9)11-2)8(10)12-3/h1,6H,5H2,2-3H3
    • InChI-Schlüssel: PWQAXFWWMXTVFT-UHFFFAOYSA-N
    • Lächelt: O=C(C(CC#C)C(OC)=O)OC

Berechnete Eigenschaften

  • Genaue Masse: 170.05790880g/mol
  • Monoisotopenmasse: 170.05790880g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 12
  • Anzahl drehbarer Bindungen: 5
  • Komplexität: 207
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 52.6Ų
  • XLogP3: 0.7

Experimentelle Eigenschaften

  • Dichte: 1.119 g/mL at 20 °C(lit.)
  • Siedepunkt: 93-95 °C/7 mmHg(lit.)
  • Flammpunkt: Fahrenheit: 235.4° f
    Celsius: 113° c
  • Brechungsindex: n20/D 1.444

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Sicherheitshinweise: 23-24/25

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB536021-25g
Dimethyl propargylmalonate, 95%; .
95124-07-5 95%
25g
€220.50 2025-02-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04296-10ml
Dimethylpropargylmalonate
95124-07-5 ≥95.0% (GC)
10ml
¥2348.0 2024-07-18
eNovation Chemicals LLC
D966784-25g
Dimethyl propargylmalonate
95124-07-5 95%
25g
$750 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA04296-50ml
Dimethylpropargylmalonate
95124-07-5 ≥95.0% (GC)
50ml
¥8458.0 2024-07-18
eNovation Chemicals LLC
Y1189458-25g
Dimethyl 2-(Prop-2-yn-1-yl)malonate
95124-07-5 97%
25g
$115 2024-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1258047-5g
Dimethyl propargylmalonate
95124-07-5 98%
5g
¥129.00 2024-04-24
abcr
AB536021-100 g
Dimethyl propargylmalonate, 95%; .
95124-07-5 95%
100g
€688.30 2023-04-14
Enamine
EN300-4290251-1.0g
1,3-dimethyl 2-(prop-2-yn-1-yl)propanedioate
95124-07-5 95%
1g
$0.0 2023-05-26
Ambeed
A722400-5g
Dimethyl propargylmalonate
95124-07-5 97%
5g
$24.0 2024-04-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
81840-10ML
Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester
95124-07-5
10ml
¥2221.12 2023-11-19

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Toluene ;  rt; overnight, reflux
Referenz
Cobalt-catalyzed versus uncatalyzed intramolecular Diels-Alder cycloadditions
Biletskyi, Bohdan; Tenaglia, Alphonse; Clavier, Herve, Tetrahedron Letters, 2018, 59(2), 103-107

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 23 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
Iron-Catalyzed [2+2+2] Annulation of Aliphatic Bridged 1,n-Enynes with Aldehydes for the Synthesis of Fused Pyrans
Tian, Tian; Wang, Xin; Lv, Leiyang; Li, Zhiping, European Journal of Organic Chemistry, 2020, 2020(28), 4425-4428

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, rt
1.2 Reagents: Water ;  rt
Referenz
Rhodium-Catalyzed [5+2] Cycloaddition of 3-Acyloxy-1,4-enyne with Alkene or Allene
Song, Wangze; Lynch, John C.; Shu, Xing-zhong; Tang, Weiping, Advanced Synthesis & Catalysis, 2016, 358(12), 2007-2011

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Toluene ;  rt → reflux; 30 min, reflux; overnight, reflux
Referenz
Silver oxide(I) promoted Conia-ene/radical cyclization for a straightforward access to furan derivatives
Yu, Bao; Mohamed, Selkti; Ardisson, Janick; Lannou, Marie-Isabelle; Sorin, Geoffroy, Chemical Communications (Cambridge, 2022, 58(9), 1374-1377

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referenz
Synthesis of Oxygen and Nitrogen Heterocycles via Stabilized Carbocations and Ring-Closing Metathesis
Doodeman, Robin, 2002, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  0.5 h, 0 °C
1.2 Solvents: Toluene ;  0 °C; rt
1.3 Solvents: Water ;  rt
Referenz
Complementary Reactivity of 1,6-Enynes with All-Metal Aromatic Trinuclear Complexes and Carboxylic Acids
Cecchini, Chiara; Lanzi, Matteo; Cera, Gianpiero; Malacria, Max ; Maestri, Giovanni, Synthesis, 2019, 51(5), 1216-1224

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  30 min, 0 °C
1.2 12 h, rt
Referenz
Ti-Catalyzed Straightforward Synthesis of Exocyclic Allenes
Munoz-Bascon, Juan; Hernandez-Cervantes, Carmen; Padial, Natalia M.; Alvarez-Corral, Miriam; Rosales, Antonio; et al, Chemistry - A European Journal, 2014, 20(3), 801-810

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux
1.2 Solvents: Toluene ;  30 min, reflux; overnight, reflux
Referenz
Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations
Iafe, Robert G.; Kuo, Jonathan L.; Hochstatter, Dustin G.; Saga, Tomomi; Turner, Jonathan W.; et al, Organic Letters, 2013, 15(3), 582-585

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Methanol
1.2 -
Referenz
Unexpected Remarkable Stability of Primary Ozonides Derived from Alkenylstannanes. One-Pot Synthesis of 1,2-Diols from Alkynes
Gomez, Ana M.; Company, Maria D.; Valverde, Serafin; Lopez, J. Cristobal, Organic Letters, 2002, 4(3), 383-386

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  30 min, rt
1.2 -
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
Pd-Catalyzed Borylsilylative Cyclization of 1,6-Allenynes
Zhang, Yinchao; Xu, Wenxiu; Gao, Tongtong; Guo, Mengjuan; Yang, Chun-Hua ; et al, Organic Letters, 2022, 24(38), 7021-7025

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Toluene ;  2 d, rt
Referenz
Iron(ii)-catalysed [2+2+2] cycloaddition for pyridine ring construction
Richard, Vincent; Ipouck, Melinda; Merel, Delphine S.; Gaillard, Sylvain; Whitby, Richard J.; et al, Chemical Communications (Cambridge, 2014, 50(5), 593-595

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt → reflux
1.2 Solvents: Toluene ;  reflux; overnight, reflux; reflux → rt
Referenz
Copper-Mediated Nucleophilic Addition/Cascade Cyclization of Aryl Diynes
Sinclair, Geoffrey S.; Yang, Tianyu; Wang, Sunmeng; Chen, Wei H.; Schipper, Derek J., Organic Letters, 2017, 19(4), 802-805

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, rt
Referenz
Transition Metal-Free, Visible Light-Mediated Radical Cyclization of Malonyl Radicals onto 5-Ring Heteroaromatics
Hernandez-Llado, Pol; Garrec, Kilian; Schmitt, Daniel C.; Burton, Jonathan W., Advanced Synthesis & Catalysis, 2022, 364(10), 1724-1731

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt; 24 h, rt
Referenz
Two Divergent Enyne Cycloisomerization Routes Mediated by Monoallenylidene Pd(II) Catalysts
Zhang, Yuan; Wang, Yu-Jiang; Zou, Qiang; Liu, Xiao-Yu; Chen, Zili, Organic Letters, 2022, 24(44), 8153-8157

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, rt
1.2 Reagents: Water ;  rt
Referenz
Oxygenated Cyclopentenones via the Pauson-Khand Reaction of Silyl Enol Ether Substrates
Shaw, Paul; Hassell-Hart, Storm J.; Douglas, Gayle E.; Malcolm, Andrew G. ; Kennedy, Alan R. ; et al, Organic Letters, 2022, 24(14), 2750-2755

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide ;  10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 50 min, rt; rt → 0 °C
1.2 Solvents: Methanol ;  20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt
Referenz
Indium(III)-catalyzed intramolecular addition of silyl enolates to alkynes
Kinoshita, Hidenori ; Negishi, Kenta; Fushimi, Saya; Miura, Katsukiyo, Tetrahedron Letters, 2019, 60(26), 1732-1735

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referenz
Lewis Acid-Catalyzed Intramolecular [3+2] Cross-Cycloaddition of Aziridine 2,2-Diesters with Conjugated Dienes for Construction of Aza-[n.2.1] Skeletons
Zhan, Yizhou; Liu, Tao; Ren, Jun; Wang, Zhongwen, Chemistry - A European Journal, 2017, 23(71), 17862-17866

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ,  Toluene ;  rt; 3 d, rt
Referenz
Au-Cavitand Catalyzed Alkyne-Acid Cyclizations
Ho, Tam D.; Schramm, Michael P., European Journal of Organic Chemistry, 2019, 2019(33), 5678-5684

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  24 h, 23 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
The synthesis of α-azidoesters and geminal triazides
Klahn, Philipp; Erhardt, Hellmuth; Kotthaus, Andreas; Kirsch, Stefan F., Angewandte Chemie, 2014, 53(30), 7913-7917

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  10 min, 0 °C; 15 min, 0 °C; 0 °C → rt; 50 min, rt; rt → 0 °C
1.2 20 min, 0 °C; 30 min, 0 °C; 0 °C → rt; overnight, rt
Referenz
Cyclization of alk-5-ynyl ketones promoted by Tf2NH and In(OTf)3: selective synthesis of 5- and 7-membered carbocycles
Kinoshita, Hidenori; Miyama, Chika; Miura, Katsukiyo, Tetrahedron Letters, 2016, 57(46), 5065-5069

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Raw materials

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Preparation Products

Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester Verwandte Literatur

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:95124-07-5)Propanedioic acid,2-(2-propyn-1-yl)-, 1,3-dimethyl ester
A1046168
Reinheit:99%/99%
Menge:100g/500g
Preis ($):330.0/1372.0